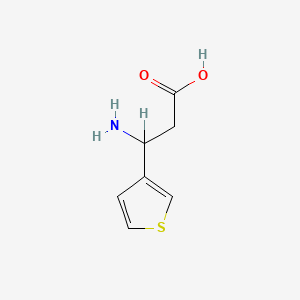

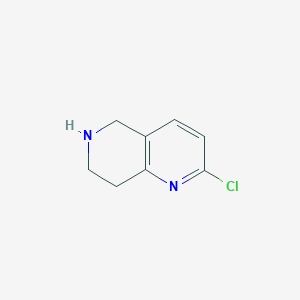

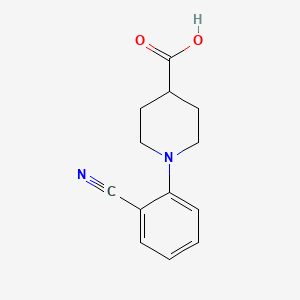

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

Übersicht

Beschreibung

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is a related compound . It’s important to note that the structure and properties of a compound can significantly change with even small modifications to the molecular structure.

Synthesis Analysis

A synthesis method for a related compound, dihydro-2H-pyran-4(3H)-one, has been documented . The process involves the reaction of dihydro-2H-pyran-4(3H)-one with tert-butyl tert-butyl hydrazinecarboxylate in the presence of AcOH and NaBH 3 CN .Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. For example, 3,4-Dihydro-2H-pyran has the chemical formula C5H8O . The structure of a compound can be visualized using various spectroscopic techniques .Chemical Reactions Analysis

3,4-Dihydro-2H-pyran can be used as a reactant to synthesize various compounds . For example, it can be used to produce tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, density, and refractive index. For instance, 3,4-Dihydro-2H-pyran has a molecular weight of 84.12, a boiling point of 86 °C, a melting point of -70 °C, a density of 0.922 g/mL at 25 °C, and a refractive index of 1.440 .Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis

An efficient synthetic method has been developed for preparing fused 2,3-dihydrofuran derivatives utilizing pyridinium ylide in a sequential one-pot, two-step tandem reaction. This process, involving pyridine, aromatic aldehyde, dimedone, or 4-hydroxycoumarin, and alpha-phenacyl bromide or p-nitrobenzyl bromide with triethylamine as a catalyst, yields trans isomers of 2,3-dihydrofurans as demonstrated through (1)H NMR spectroscopy and single-crystal analysis (Qifang Wang, Hong Hou, L. Hui, Chaoguo Yan, 2009).

Cyclization Reactions

Cyclopropylideneacetic acids (or esters) when mixed with CuBr(2) (or CuI/I(2)) in aqueous acetonitrile afford 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones with moderate to good yields. The reaction's selectivity significantly depends on the temperature (Xian Huang, Hongwei Zhou, 2002).

Three-Component Condensation

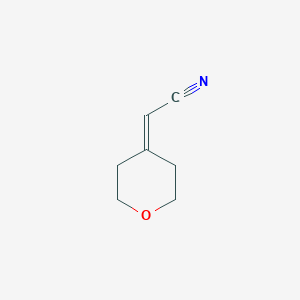

A library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized via a three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes. This one-pot transformation, which proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, efficiently generates two C-C and one C-O bond (M. Demidov, V. Osyanin, D. Osipov, Y. Klimochkin, 2021).

Singlet Oxygen Reaction

The interaction between 4-methyl-1,3-dihydro-..gamma..-pyran and singlet molecular oxygen results in both a dioxetane and an allylic hydroperoxide, each transforming into a stable product under vapor chromatography conditions. The reaction's product composition and the solvent's influence on the ratio of the products highlight the detailed mechanism of singlet oxygen attack on this enol ether (A. Frimer, P. Bartlett, A. F. Boschung, J. G. Jewett, 1977).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(oxan-4-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITDIIYCZBJKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600275 | |

| Record name | (Oxan-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile | |

CAS RN |

204651-40-1 | |

| Record name | (Oxan-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.